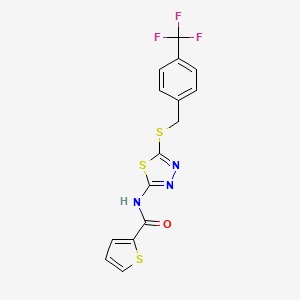

![molecular formula C11H7FNNaO2S B2831523 Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1864064-08-3](/img/structure/B2831523.png)

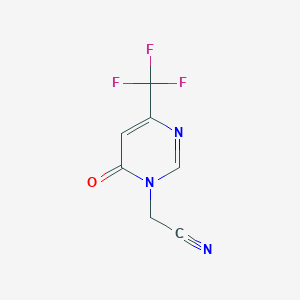

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Catalyst for Synthesis of 1,3-Thiazoles

Sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles. This process utilizes phenacyl bromides and thiourea in aqueous methanol, offering a mild and efficient pathway for producing analytically pure products at ambient temperature with excellent yields. This method signifies a straightforward approach to generating 1,3-thiazoles, potentially including derivatives of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate, by leveraging sodium fluoride's catalytic capabilities (Banothu et al., 2014).

Electrochemical and Optical Properties of Thiazole Derivatives

Investigations into the electrochemical copolymerization of novel monomers, such as benzimidazole derivatives with 3,4-ethylenedioxythiophene, have revealed insights into modifying optical and electrochromic properties through structural adjustments. Although not directly involving this compound, this research outlines the potential for exploiting similar thiazole structures in the development of materials with tailored electrochemical behaviors (Soylemez et al., 2015).

Phenylating Reagent in Organic Synthesis

Sodium tetraphenylborate has been utilized as a phenylating agent in the palladium-catalyzed phenylation of alkenes and acid chlorides. This showcases the utility of sodium salts in facilitating organic transformations, suggesting potential research applications for this compound in synthesizing phenylated derivatives through similar catalytic processes (Cho et al., 1993).

Synthesis of Thiazolo[3,2-b]-1,2,4-triazole Derivatives

Research into the synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with anti-inflammatory agents highlights the versatility of thiazole compounds. These studies provide a foundation for exploring this compound in the development of new pharmaceuticals with potential anti-inflammatory and analgesic properties (Doğdaş et al., 2007).

Photodegradation Study of Thiazole-Containing Compounds

A study on the photo-degradation behavior of thiazole-containing pharmaceutical compounds reveals the stability and degradation pathways under light exposure. Understanding the degradation products and mechanisms can inform the development and storage conditions for derivatives of this compound to ensure their stability and efficacy (Wu et al., 2007).

特性

IUPAC Name |

sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPQKQIQBQTEKO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FNNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)